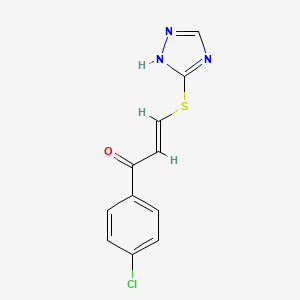

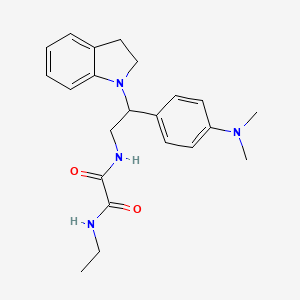

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .

Molecular Structure Analysis

The compound contains a piperidine ring, which is a common structural motif in many pharmaceutical drugs . It also contains a sulfonamide group attached to a benzene ring, which is another common feature in many drugs .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of any functional groups. For example, sulfonamides are typically crystalline solids at room temperature .科学的研究の応用

Quantum Chemical and Molecular Dynamics Studies

Research into piperidine derivatives, including those structurally related to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide, has highlighted their potential in corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate their adsorption and corrosion inhibition properties on iron surfaces. Such studies emphasize the significance of global reactivity parameters and the binding energies of these compounds on metal surfaces, presenting a promising avenue for developing new corrosion inhibitors (Kaya et al., 2016).

Phospholipase A2 Inhibition for Cardiovascular Protection

Another area of application is in the synthesis and biological evaluation of benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2. This research has demonstrated the potential of certain N-(phenylalkyl)piperidine derivatives to significantly reduce myocardial infarction size in experimental models, suggesting their utility in cardiovascular protection (Oinuma et al., 1991).

Structural and Pharmacological Exploration

Further studies have explored the structural and pharmacological aspects of compounds like AND-1184, a potential active pharmaceutical ingredient (API) for dementia treatment, showcasing the detailed structural investigation through single-crystal X-ray and solid-state NMR characterization (Pawlak et al., 2021).

Carbonic Anhydrase Inhibition for Therapeutic Applications

The appliance of the piperidinyl-hydrazidoureido linker to benzenesulfonamide compounds has been investigated for their inhibitory effects on carbonic anhydrase II, IX, and XII. This research underlines the importance of substitution patterns on the piperidine ring in achieving low nanomolar inhibitors, indicating their potential for various pharmacologic applications, including cancer therapy (Moi et al., 2020).

Antimicrobial and Anticancer Applications

Further investigations have led to the development of sulfonamides with tunable cysteine-activated SO2 release profiles, showcasing potent antimycobacterial activity against Mycobacterium tuberculosis, highlighting a new therapeutic avenue for tackling tuberculosis (Malwal et al., 2012).

作用機序

Target of action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of action

Piperidine derivatives are known to interact with a variety of targets, depending on their specific structures .

Biochemical pathways

Piperidine derivatives are involved in a wide range of biological activities .

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific structures .

Result of action

Piperidine derivatives have been found to have a wide range of pharmacological activities .

Action environment

Like all drugs, the action of piperidine derivatives can be influenced by a variety of environmental factors .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methyl-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O5S2/c1-3-12-26-19-7-6-18(13-15(19)2)27(22,23)20-14-16-8-10-21(11-9-16)28(24,25)17-4-5-17/h6-7,13,16-17,20H,3-5,8-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMFZPRCSCICSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3,4-Difluorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2716150.png)

![5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID](/img/structure/B2716151.png)

![2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2716157.png)

![N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B2716158.png)

![N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide](/img/structure/B2716160.png)

![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2716163.png)

![(1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B2716166.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-propyloxalamide](/img/structure/B2716167.png)

![N-(2,4-dimethoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2716168.png)